molecular formula C9H7BrFIO2 B15200503 3-Fluoro-5-iodo-4-methoxyphenacyl bromide

3-Fluoro-5-iodo-4-methoxyphenacyl bromide

Cat. No.: B15200503
M. Wt: 372.96 g/mol
InChI Key: MJRNNYWWQFSDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-iodo-4-methoxyphenacyl bromide is an organic compound with the molecular formula C9H7BrFIO2 and a molecular weight of 372.96 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and bromide functional groups attached to a phenacyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methoxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3-Fluoro-5-iodo-4-methoxyacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methoxyphenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the phenacyl structure can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted phenacyl derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

3-Fluoro-5-iodo-4-methoxyphenacyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methoxyphenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromide group acts as a leaving group, facilitating substitution reactions. The methoxy and fluoro groups influence the reactivity and stability of the compound, while the iodine atom can participate in halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenacyl bromide
  • 5-Iodo-4-methoxyphenacyl bromide
  • 3-Fluoro-5-iodoacetophenone

Uniqueness

3-Fluoro-5-iodo-4-methoxyphenacyl bromide is unique due to the combination of fluorine, iodine, methoxy, and bromide functional groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H7BrFIO2

Molecular Weight

372.96 g/mol

IUPAC Name

2-bromo-1-(3-fluoro-5-iodo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrFIO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3

InChI Key

MJRNNYWWQFSDAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)CBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.